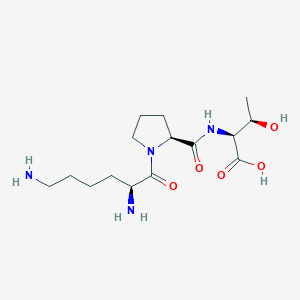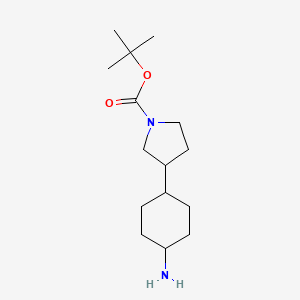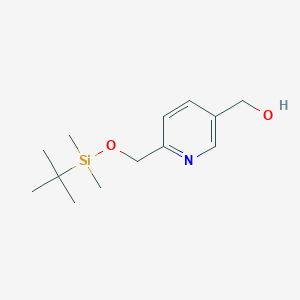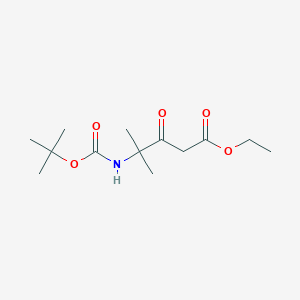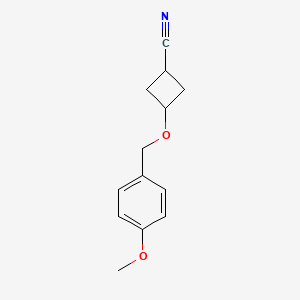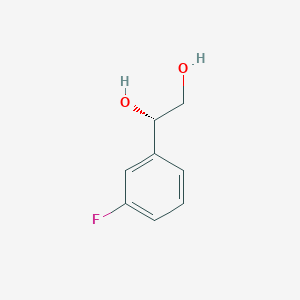
(1S)-1-(3-fluorophenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-fluorophenyl)ethane-1,2-diol: is an organic compound characterized by the presence of a fluorophenyl group attached to an ethane-1,2-diol backbone. The stereochemistry of the compound is specified by the (1S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-fluorophenyl)ethane-1,2-diol typically involves the following steps:
Starting Material: The synthesis often begins with a fluorobenzene derivative.
Grignard Reaction: A Grignard reagent is prepared from the fluorobenzene derivative and reacted with an appropriate aldehyde or ketone to introduce the ethane-1,2-diol moiety.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (1S) enantiomer.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for chiral resolution, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-fluorophenyl)ethane-1,2-diol: can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol into alcohols or hydrocarbons.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(1S)-1-(3-fluorophenyl)ethane-1,2-diol: has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-1-(3-fluorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the diol moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
(1S)-1-(3-fluorophenyl)ethane-1,2-diol: can be compared with other similar compounds, such as:
(1R)-1-(3-fluorophenyl)ethane-1,2-diol: The enantiomer with opposite stereochemistry.
1-(3-fluorophenyl)ethane-1,2-diol: The racemic mixture without stereochemical specification.
1-(4-fluorophenyl)ethane-1,2-diol: A positional isomer with the fluorine atom at the para position.
The uniqueness of This compound lies in its specific stereochemistry and the position of the fluorine atom, which can significantly influence its chemical and biological properties.
Properties
CAS No. |
1455472-30-6 |
|---|---|
Molecular Formula |
C8H9FO2 |
Molecular Weight |
156.15 g/mol |
IUPAC Name |
(1S)-1-(3-fluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9FO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1 |
InChI Key |
FMMQDBBTPHYEPA-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](CO)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


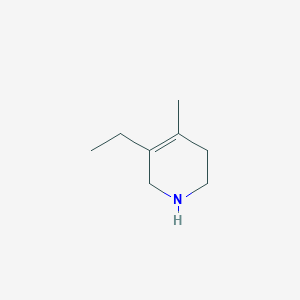
![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)


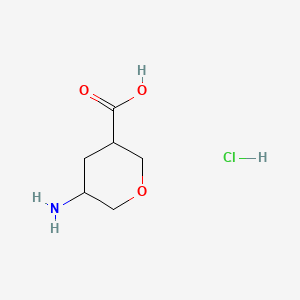
![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)


